molecular formula C16H21N5OS B2560941 N-环戊基-2-((6-(3,5-二甲基-1H-吡唑-1-基)嘧啶-4-基)硫代)乙酰胺 CAS No. 1251670-03-7

N-环戊基-2-((6-(3,5-二甲基-1H-吡唑-1-基)嘧啶-4-基)硫代)乙酰胺

货号 B2560941
CAS 编号: 1251670-03-7
分子量: 331.44
InChI 键: LYHZYVBGOYHPNP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine, benzimidazolo [1,2-a]pyrimidine, 1,2,3,4-tetrazolo [1,5-a]pyrimidine, azopyrazolo [1,5- a]pyrimidine, pyrimido [4’, 5’ :3,4]pyrazolo [1,5-a]pyrimidines and pyridine derivatives incorporating a 5-cyano-4-methyl-2-phenyl- (thio)pyrimidine moiety were obtained by the intramolecular cyclization of 6-methylthio-pyrimidine, 6- (benzoylmethyl)thio- pyrimidine and 2- [ (5-cyano-4-methyl-2-phenylpyrimidin-6-yl)thio]-3-dimethyl- amino-1-phenyl-prop-2-en-1-one with appropriate amines and enaminone compounds .


Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide” is characterized by its high-affinity interactions with beta-secretase 1 (BACE1), an enzyme that plays a key role in the production.


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed. Thus, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2- {2- [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}- N - (3,4-dichlorophenyl)hydrazine-1-carboxamide 1 and 2- {2- [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}- N - (4-methylphenyl)hydrazine-1-carbothioamide 2, respectively .

科学研究应用

抗结核活性

N-环戊基-2-((6-(3,5-二甲基-1H-吡唑-1-基)嘧啶-4-基)硫代)乙酰胺: 已经针对其抗结核潜力进行了研究。结核病(TB)仍然是全球性的健康问题,迫切需要新型药物。研究人员设计并合成了该化合物的衍生物,评估了它们对结核分枝杆菌 H37Ra 的疗效。值得注意的是,几种化合物表现出显着的活性,其低抑制浓度 (IC50) 范围为 1.35 至 2.18 μM。 这些有希望的结果表明其作为抗结核药物的潜力 .

细胞毒性研究

评估潜在药物的安全至关重要。在这种情况下,研究人员评估了源自该分子的活性化合物的细胞毒性。令人鼓舞的是,这些化合物被发现对人胚胎肾细胞 (HEK-293) 无毒。 这种安全性特征对于药物的进一步开发至关重要 .

新型卤代衍生物

研究人员已经探索了该化合物的卤代衍生物,特别是(E)-4-((7H-吡咯并[2,3-d]嘧啶-4-基)氨基)-N'-苄叉基苯腙。这些衍生物表现出有趣的结构,并且已经对其细胞毒性进行了评估。 研究其在癌症治疗或其他疾病环境中的潜力是一个令人兴奋的方向 .

结构变体和生物活性

吡嗪和吡嗪酰胺的类似物已显示出对结核分枝杆菌更高的抗结核活性。例如,N-(4-(三氟甲基)苯基)吡嗪-2-甲酰胺5-(叔丁基)-6-氯-N-(3-碘-4-甲基苯基)吡嗪-2-甲酰胺等化合物表现出有效的抗分枝杆菌作用。 这些发现突出了探索结构变体以用于治疗应用的重要性 .

对接研究和开发的适用性

分子对接研究揭示了该化合物衍生化合物的相互作用。这些见解提供了有关其结合亲和力和作为潜在药物进一步开发的适用性的宝贵信息。 研究人员热衷于优化这些化合物以用于临床应用 .

其他 N-杂环及其支架

考虑到 N-杂环的更广泛背景,吡啶并嘧啶发挥着重要作用。 虽然不特定于我们的化合物,但了解它们的合成和生物活性有助于该领域的整体知识基础 .

总之,N-环戊基-2-((6-(3,5-二甲基-1H-吡唑-1-基)嘧啶-4-基)硫代)乙酰胺在抗结核研究、细胞毒性研究和结构探索方面具有前景。其独特的性质使其成为进一步研究和潜在治疗应用的令人兴奋的候选者。 🌟

作用机制

Target of Action

The primary targets of N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .

Mode of Action

N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide: interacts with its targets, CDK4 and CDK6, by binding to them and causing their degradation . This degradation is achieved by recruiting the E3 ubiquitin ligase complex, Cereblon . The compound’s interaction with its targets leads to a disruption in the cell cycle, preventing cells from progressing from the G1 phase to the S phase .

Biochemical Pathways

The action of N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide affects the cell cycle regulation pathway . By causing the degradation of CDK4 and CDK6, the compound disrupts the normal progression of the cell cycle . This can have downstream effects on cellular proliferation and growth, potentially leading to cell death in certain contexts .

Result of Action

The molecular and cellular effects of N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide ’s action include the degradation of CDK4 and CDK6 . This leads to a disruption in the cell cycle, preventing cells from transitioning from the G1 phase to the S phase . In cellular models, this has been observed as a dose-dependent degradation of CDK4 and CDK6 .

属性

IUPAC Name

N-cyclopentyl-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-11-7-12(2)21(20-11)14-8-16(18-10-17-14)23-9-15(22)19-13-5-3-4-6-13/h7-8,10,13H,3-6,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHZYVBGOYHPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。